molecular formula C9H15NOS B1464959 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol CAS No. 1250760-22-5

1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol

Cat. No.: B1464959
CAS No.: 1250760-22-5
M. Wt: 185.29 g/mol
InChI Key: HELXURPRECQBSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol typically involves the reaction of 4-methyl-2-(propan-2-yl)-1,3-thiazole with an appropriate ethan-1-ol derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .

Mechanism of Action

The mechanism of action of 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOS/c1-5(2)9-10-6(3)8(12-9)7(4)11/h5,7,11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELXURPRECQBSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(C)C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol
Reactant of Route 3
1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol
Reactant of Route 4
Reactant of Route 4
1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol
Reactant of Route 5
1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol
Reactant of Route 6
1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.